4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
Description
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a pyrazole-based compound with distinct substituents influencing its chemical and biological properties. Structurally, it features:
- 1-Methyl group: Enhances steric accessibility compared to bulkier groups like benzoyl or phenyl.
- 3-(3-(Benzyloxy)phenyl): The meta-benzyloxy group contributes electron-donating effects and increases lipophilicity.
- 4-Carbaldehyde: A reactive site for further functionalization, common in bioactive pyrazole derivatives.
Properties
IUPAC Name |
1-methyl-4-(3-phenylmethoxyphenyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20-11-17(18(12-21)19-20)15-8-5-9-16(10-15)22-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGSJGWLHXEZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Oxidation Systems
Manganese dioxide (MnO₂) and potassium permanganate (KMnO₄) are widely employed. MnO₂ in acetone selectively oxidizes primary and secondary alcohols without affecting ethers like the benzyloxy group.
Optimized Procedure
-
Substrate : 3-(Hydroxymethyl)-4-(3-(benzyloxy)phenyl)-1-methyl-1H-pyrazole.
-
Catalyst : Activated MnO₂ (5 equiv).
-
Solvent : Acetone, reflux for 12 hours.
Side reactions, such as over-oxidation to carboxylic acids, are mitigated by controlling reaction time and catalyst loading.
Hydrazone Cyclization Strategies
One-pot syntheses leveraging hydrazones and ketones offer streamlined routes to pyrazole scaffolds. For 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, this involves condensing 3-(benzyloxy)benzaldehyde hydrazone with a methyl-substituted β-ketoester.
Cyclocondensation Protocol
-
Hydrazone Synthesis : 3-(Benzyloxy)benzaldehyde (1 equiv) reacts with hydrazine hydrate (1.1 equiv) in ethanol.
-
Cyclization : The hydrazone is treated with methyl acetoacetate (1.2 equiv) in the presence of p-toluenesulfonic acid (PTSA) under reflux.
-
Formylation : In situ oxidation using IBX (2-iodoxybenzoic acid) introduces the aldehyde group.
Yield : 40–55% after recrystallization.
Limitations include competing dimerization of hydrazones and the need for high-purity starting materials.
Industrial-Scale Considerations and Challenges
Solvent and Catalyst Selection
Large-scale synthesis prioritizes green solvents (e.g., ethanol, water) and recoverable catalysts. Patent CN111362874B highlights the use of KI as a catalyst in cyclization reactions, reducing isomer formation. For example, methylhydrazine cyclization in tert-butanol with KI achieves a 95:5 ratio of the desired regioisomer.
Chemical Reactions Analysis
Claisen-Schmidt Condensation
This aldehyde undergoes base-catalyzed condensation with acetophenones to form chalcone derivatives. The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl.
Example Reaction:
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde + substituted acetophenone → Pyrazole-chalcone conjugates
| Substituent on Acetophenone | Conditions | Yield (%) | Citation |
|---|---|---|---|
| 4-NO₂ | NaOH/EtOH, reflux, 6 h | 78 | |
| 3-Cl | NaOH/EtOH, reflux, 6 h | 72 | |
| 4-OH | NaOH/EtOH, reflux, 6 h | 65 |
Key Data:
-
Products confirmed by ¹H/¹³C NMR, IR, and mass spectrometry.
-
Chalcones exhibit extended conjugation (UV-Vis λₘₐₓ 320–380 nm) .
Nucleophilic Addition Reactions
The aldehyde group participates in hydrazone and semicarbazone formation.
Reaction with Hydrazines:
this compound + phenylhydrazine → Hydrazone derivative
| Conditions | Yield (%) | Citation |
|---|---|---|
| EtOH, reflux, 4 h | 85 |
Product Characteristics:
-
Hydrazones show strong C=N stretching at 1620–1640 cm⁻¹ (IR) .
-
¹H NMR: Aldehydic proton (δ 9.8–10.2 ppm) replaced by NH signal (δ 8.1–8.5 ppm) .
Reduction to Alcohol Derivatives
The aldehyde is reduced to the corresponding primary alcohol using NaBH₄ or LiAlH₄.
Example:
this compound → 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-methanol
| Reducing Agent | Solvent | Temp. | Yield (%) | Citation |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 92 | |
| LiAlH₄ | THF | RT | 88 |
Key Observations:
Oxidation to Carboxylic Acid
Controlled oxidation converts the aldehyde to a carboxylic acid, enabling amide coupling.
Reaction Pathway:
this compound → 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
| Oxidizing Agent | Conditions | Yield (%) | Citation |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 3 h | 75 | |
| CrO₃/H₂SO₄ | RT, 12 h | 68 |
Applications:
Friedel-Crafts Hydroxyalkylation
The aldehyde acts as an electrophile in hydroxyalkylation reactions with electron-rich arenes.
Example:
this compound + anisole → Diarylmethanol derivative
| Catalyst | Solvent | Temp. | Yield (%) | Citation |
|---|---|---|---|---|
| BF₃·Et₂O | DCM | RT | 63 |
Mechanistic Notes:
Deprotection of Benzyloxy Group
The benzyloxy group is cleaved under hydrogenolysis or acidic conditions to expose a phenolic OH.
Conditions:
Post-Deprotection Reactivity:
Cross-Coupling Reactions (Theoretical)
While not directly documented for this compound, analogous pyrazole triflates undergo Suzuki-Miyaura couplings.
Hypothetical Pathway:
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-triflate + Arylboronic acid → Biaryl derivative
| Catalyst | Base | Yield Range (%) | Citation |
|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 50–94 |
Scientific Research Applications
a. Anticancer Activity
Recent studies have demonstrated the potential of 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde and its derivatives in inhibiting cancer cell proliferation. For instance, a series of synthesized compounds, including this pyrazole derivative, were evaluated for their cytotoxic effects against various cancer cell lines such as breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results indicated that these compounds exhibit significant cytotoxicity, particularly through their action on tubulin polymerization, which is crucial for cell division and cancer progression .
b. Mechanism of Action
The mechanism involves the binding of these compounds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level, enhancing our understanding of how these compounds exert their biological effects .
Synthetic Methodologies
The synthesis of this compound involves several key steps that highlight its versatility as a building block in organic synthesis:
- Synthesis of Pyrazole Derivatives : The compound can be synthesized through a Vilsmeier-Haack reaction involving 4-hydroxyacetophenone and benzyl chloride, followed by cyclization with phenylhydrazine .
- Formation of Chalcone Conjugates : Further reactions with various substituted acetophenones lead to the formation of chalcone derivatives, which can be valuable in developing new therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been instrumental in predicting the binding modes of this compound to target proteins. These studies utilize computational methods to simulate interactions between the compound and biological macromolecules, providing insights into:
- Binding Affinities : Evaluating how strongly the compound binds to target proteins.
- Interaction Profiles : Understanding specific amino acid interactions that contribute to biological activity.
Such insights are critical for optimizing lead compounds in drug development .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbaldehyde Derivatives
Table 1: Structural and Functional Comparison of Pyrazole Carbaldehydes
Key Observations:
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., 4-methoxy in 4c) enhance antioxidant activity due to increased aromatic stabilization . The meta-benzyloxy group in the target compound may offer similar benefits but with altered steric interactions.
- 1-Substituent : Methyl (target) vs. phenyl/benzoyl (others) affects lipophilicity and target binding . Methyl groups may improve metabolic stability compared to bulkier substituents.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 3-(4-BnOPh)-pyrazoles , but meta-substitution may require modified aryl aldehyde precursors.
Spectroscopic Trends :
- Aldehyde protons in pyrazole derivatives consistently appear at δ 9.1–9.7 in ¹H NMR . IR C=O stretches (~1640–1650 cm⁻¹) are characteristic of pyrazole carbaldehydes .
Biological Potential: The benzyloxy group in the target compound may enhance membrane permeability compared to nitro or methoxy groups . Anticancer activity is plausible, as seen in structurally related 3-(4-BnOPh)-pyrazoles acting as tubulin inhibitors .
Biological Activity
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of pyrazole compounds known for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The initial step involves the reaction of 4-hydroxyacetophenone with benzyl chloride to form an intermediate compound.
- Cyclization : This intermediate is then treated with phenylhydrazine to yield the pyrazole structure.
- Aldehyde Introduction : The final step involves the introduction of the aldehyde functional group through a Vilsmeier-Haack reaction, resulting in the desired compound .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro tests against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer), showed promising results:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 10.5 | Moderate |
| SiHa | 8.0 | Strong |
| PC-3 | 12.0 | Moderate |
These findings suggest that this compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In a study assessing its effect on carrageenan-induced edema in mice, it was found to significantly reduce inflammation compared to control groups, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various bacterial strains. Tests against E. coli and Staphylococcus aureus indicated inhibition zones comparable to standard antibiotics, suggesting its potential application in treating bacterial infections .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins. The results indicate that it binds effectively at the colchicine-binding site of tubulin, which is crucial for its anticancer activity .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that compounds similar to this compound induced apoptosis at low concentrations (IC50 = 5.55 µM), outperforming traditional chemotherapeutics .
- Inflammatory Disorders : In a model of rheumatoid arthritis, compounds from the same chemical family showed reduced joint swelling and pain, supporting their use in inflammatory conditions .
Q & A
Basic: What is the recommended synthetic route for 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution. A general procedure involves reacting a 5-chloro-substituted pyrazole-4-carbaldehyde precursor (e.g., 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde) with 3-benzyloxyphenol in the presence of a base catalyst like K₂CO₃. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or acetone) under reflux for 12–24 hours . Purification involves column chromatography using ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction progress via TLC or HPLC to mitigate side reactions such as over-substitution or oxidation .
Basic: How is the crystal structure of this compound validated in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structures are solved via direct methods using SHELXS or SHELXD . Refinement with SHELXL includes anisotropic displacement parameters for non-H atoms and isotropic modeling for H atoms. Structure validation tools like PLATON (ADDSYM) check for missed symmetry, while R-factor convergence (e.g., R < 0.05) ensures accuracy . ORTEP-3 is recommended for visualizing thermal ellipsoids and confirming bond geometry .
Advanced: How do electronic effects of the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-donating benzyloxy group at the 3-position of the phenyl ring activates the pyrazole-carbaldehyde toward electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps. Experimental validation involves comparing reaction rates with analogs lacking the benzyloxy group. For Pd-catalyzed couplings, ligands like XPhos improve yields by mitigating steric effects .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address this:
Solubility Enhancement: Use co-solvents (DMSO/PEG) or formulate as nanoparticles.
Metabolic Profiling: Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify degradation pathways.
Structural Analog Screening: Modify the benzyloxy group to reduce steric bulk or introduce bioisosteres (e.g., replacing O-benzyl with S-benzyl) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms substitution patterns. The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the benzyloxy group shows a triplet near δ 5.1 ppm (OCH₂Ph).
- FT-IR: Stretching vibrations for C=O (aldehyde) at ~1700 cm⁻¹ and C-O (benzyloxy) at ~1250 cm⁻¹.
- MS: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 333.1234) .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological activity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or kinase enzymes). Focus on interactions between the aldehyde group and catalytic lysine residues.
- QSAR Models: Corate substituent effects (e.g., logP, Hammett σ) with bioactivity data to prioritize synthetic targets. For antimicrobial activity, lipophilicity (clogP 2–4) and H-bond acceptors (<5) are critical .
Basic: What are common side products during synthesis, and how are they mitigated?
Methodological Answer:
- Over-Substitution: Formation of bis-aryloxy derivatives due to excess phenol. Controlled stoichiometry (1:1.2 molar ratio) and stepwise addition of phenol minimize this.
- Oxidation: The aldehyde group may oxidize to carboxylic acid under prolonged heating. Use inert atmosphere (N₂/Ar) and antioxidants (BHT) during reflux .
Advanced: How is this compound utilized as a building block for fused heterocyclic systems?
Methodological Answer:
The aldehyde group undergoes condensation with hydrazines or amines to form Schiff bases, which cyclize under acidic or thermal conditions. For example, reaction with hydrazine hydrate yields pyrazolo[3,4-c]pyrazoles, while thiourea forms thieno[2,3-c]pyrazoles. Microwave-assisted synthesis (100°C, 30 min) enhances yields by reducing decomposition .
Advanced: What crystallographic software tools are essential for refining disordered structures of this compound?
Methodological Answer:
For disordered benzyloxy groups, SHELXL’s PART and SIMU commands model anisotropic displacement. TWINABS handles twinning, common in orthorhombic crystals. Olex2 or WinGX interfaces simplify refinement workflows. Validate hydrogen bonding networks with Mercury’s “Contacts” module .
Basic: What pharmacological screening assays are recommended for initial activity profiling?
Methodological Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). MIC values <50 µg/mL indicate promising activity.
- Anti-inflammatory: COX-2 inhibition assay (Cayman Chemical Kit) with IC₅₀ determination.
- Cytotoxicity: MTT assay on HEK-293 cells to establish selectivity indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
